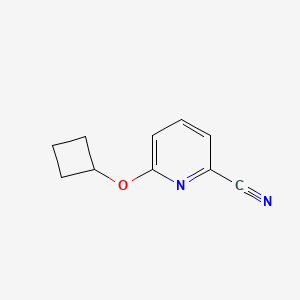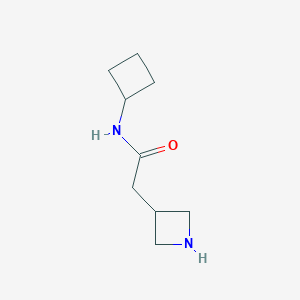
2-(azetidin-3-yl)-N-cyclobutylacetamide
Overview
Description
Azetidines are four-membered saturated heterocycles containing one nitrogen atom . They are used in a wide variety of natural and synthetic products exhibiting a variety of biological activities .
Synthesis Analysis
Azetidines can be synthesized through various methods. One method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves aza-Michael addition with NH-heterocycles .Molecular Structure Analysis
The molecular structure of azetidines is characterized by a four-membered ring containing one nitrogen atom . The exact structure of “2-(azetidin-3-yl)-N-cyclobutylacetamide” would depend on the specific arrangement of atoms and bonds in the molecule.Chemical Reactions Analysis
Azetidines can undergo various chemical reactions. For instance, they can participate in Suzuki–Miyaura cross-coupling reactions with boronic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(azetidin-3-yl)-N-cyclobutylacetamide” would depend on its specific molecular structure. Azetidines, in general, are characterized by their four-membered ring structure containing one nitrogen atom .Scientific Research Applications
Monocyclic Beta-Lactams in Therapeutic Uses
Monocyclic beta-lactams, like "2-(azetidin-3-yl)-N-cyclobutylacetamide", have historically been valued for their antibacterial properties. Their structure allows for various modifications that can influence chemical reactivity and target specificity. Recently, their potential has been recognized beyond antibiotic activity, suggesting their usefulness in treating neurodegenerative diseases and in coagulation therapy. The ability to modify their activity and broaden their spectrum, especially against Gram-positive bacteria and resistant penicillin-binding proteins, highlights their versatility in drug development (Grabrijan, Strašek, & Gobec, 2020).
Drug Delivery Systems
The efficacy of beta-lactam antibiotics, including compounds like "2-(azetidin-3-yl)-N-cyclobutylacetamide", has been enhanced through various drug delivery approaches to overcome bacterial resistance. Strategies such as drug carriers (e.g., liposomes, nanoparticles) and the development of structural variants with alternative mechanisms of action have been explored. These innovations aim to maintain the effectiveness of beta-lactams in the face of increasing drug resistance (Abeylath & Turos, 2008).
Anticancer Potential
Monocyclic beta-lactams, through their structural basis in compounds like "2-(azetidin-3-yl)-N-cyclobutylacetamide", are being investigated for their anticancer properties. As part of a broader category of beta-lactams, they offer a promising area for the development of anticancer agents, demonstrating how antibiotics can be repurposed or modified to target cancer cells directly or to serve as delivery systems for anticancer drugs (Mahmood, 2022).
Synthesis and Functionalization for Drug Research
The synthesis and functionalization of cyclic beta-amino acids, including those related to "2-(azetidin-3-yl)-N-cyclobutylacetamide", are critical in drug research. Metathesis reactions have been employed to access various functionalized derivatives, showcasing the chemical versatility and potential for developing new therapeutic agents (Kiss, Kardos, Vass, & Fülöp, 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(azetidin-3-yl)-N-cyclobutylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c12-9(4-7-5-10-6-7)11-8-2-1-3-8/h7-8,10H,1-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOVGMVZBURAZDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)CC2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B1399970.png)
![2-(3-Chloro-4-fluorophenyl)imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B1399971.png)
![2-[(5-Bromopyridin-3-yl)oxy]acetohydrazide](/img/structure/B1399972.png)
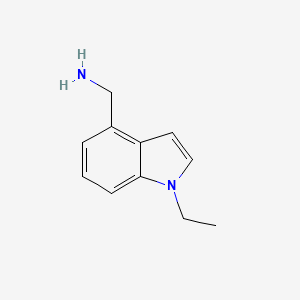


![3-(3-Hydroxyphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1399980.png)
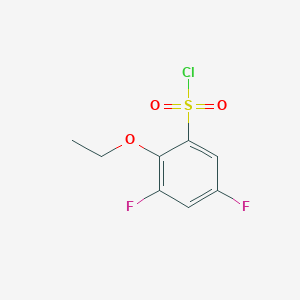
![6-[(4-Tert-butylphenyl)sulfanyl]hexanoic acid](/img/structure/B1399984.png)
![1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-3-amine](/img/structure/B1399985.png)
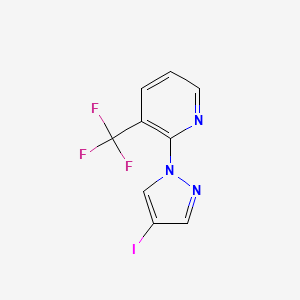
![1-[(3-fluorophenyl)methyl]-4-iodo-1H-pyrazole](/img/structure/B1399989.png)
